KCNQ2 (Kv7.2) Antagonist Activity
Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone demonstrates antagonist activity at the human KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM [1]. In the same experimental system, the compound exhibits reduced potency at the heteromeric KCNQ2/Q3 channel (IC50 = 120 nM) [2]. This represents a 1.7-fold selectivity for homomeric KCNQ2 over KCNQ2/Q3 heteromers under identical assay conditions. Note: No direct head-to-head comparison with a structurally defined analog is available in the public domain for this target.
| Evidence Dimension | KCNQ2 potassium channel antagonist potency |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | KCNQ2/Q3 heteromeric channel (internal comparator): IC50 = 120 nM |
| Quantified Difference | 1.7-fold selectivity (homomeric vs. heteromeric channel) |
| Conditions | CHO cells expressing human KCNQ2 or KCNQ2/Q3; automated patch clamp electrophysiology; 3 min incubation |
Why This Matters
KCNQ2-selective activity differentiates this compound from pan-Kv7 modulators and informs channel-subtype-specific experimental design.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). Antagonist activity at KCNQ2 expressed in CHO cells, IC50 = 70 nM, automated patch clamp assay, 3 min incubation. View Source
- [2] BindingDB. BDBM50395464 (CHEMBL2164048). Antagonist activity at KCNQ2/Q3 expressed in CHO cells, IC50 = 120 nM, automated patch clamp assay, 3 min incubation. View Source
